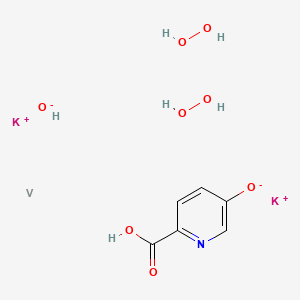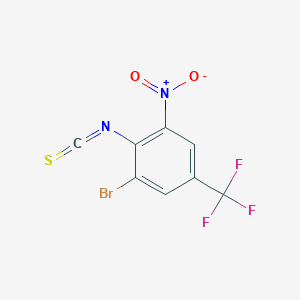
2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate is a chemical compound with the molecular formula C8H2BrF3N2O2S and a molecular weight of 327.08 g/mol . This compound is notable for its unique structure, which includes bromine, trifluoromethyl, nitro, and isothiocyanate functional groups. It is used in various fields of scientific research, particularly in proteomics and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate typically involves the following steps:
Nitration: The starting material, 2-Bromo-4-trifluoromethylphenylamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Isothiocyanation: The nitrated product is then treated with thiophosgene (CSCl2) in the presence of a base such as triethylamine to form the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide in acetic acid or other suitable solvents.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Sulfonyl Derivatives: From the oxidation of the isothiocyanate group.
科学研究应用
2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate is widely used in scientific research due to its versatile reactivity:
Proteomics: It is used as a labeling reagent for proteins, enabling the study of protein interactions and functions.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate involves its reactivity with nucleophiles. The isothiocyanate group reacts with nucleophilic sites in biomolecules, forming covalent bonds. This reactivity is exploited in proteomics for labeling proteins, where the compound selectively binds to amino groups in proteins, allowing for their detection and analysis .
相似化合物的比较
2-Bromo-4-trifluoromethylphenylisothiocyanate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Trifluoromethyl-6-nitrophenylisothiocyanate: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-6-nitrophenylisothiocyanate: Lacks the trifluoromethyl group, which influences its chemical properties and reactivity.
Uniqueness: 2-Bromo-4-trifluoromethyl-6-nitrophenylisothio-cyanate is unique due to the presence of all three functional groups (bromine, trifluoromethyl, and nitro), which confer distinct reactivity and versatility in chemical synthesis and biological applications .
属性
分子式 |
C8H2BrF3N2O2S |
|---|---|
分子量 |
327.08 g/mol |
IUPAC 名称 |
1-bromo-2-isothiocyanato-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2BrF3N2O2S/c9-5-1-4(8(10,11)12)2-6(14(15)16)7(5)13-3-17/h1-2H |
InChI 键 |
NHIODMNJPNMPAM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N=C=S)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate](/img/structure/B13392612.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10R,12S,14R,17S)-12-hydroxy-4,4,7,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392625.png)

![3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate](/img/structure/B13392647.png)
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13392648.png)
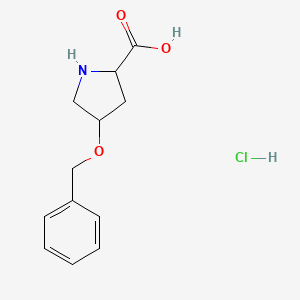
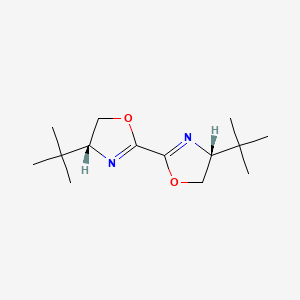

![[4-[[5-(Carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13392677.png)
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
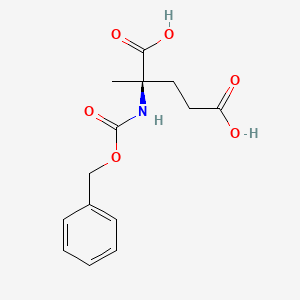
![(E)-2-[[(1S,2S)-1,2-bis(3,5-dimethoxyphenyl)-2-[[(E)-3-hydroxy-2-(2,4,6-trimethylbenzoyl)but-2-enylidene]amino]ethyl]iminomethyl]-3-hydroxy-1-(2,4,6-trimethylphenyl)but-2-en-1-one;cobalt](/img/structure/B13392704.png)
